Boc-Thr(Ile-Fmoc)-OH

Descripción

Contextualization of Boc-Thr(Ile-Fmoc)-OH within Contemporary Peptide Synthesis

This compound is a highly specialized dipeptide derivative that serves as a key building block in the synthesis of complex peptides. chemimpex.com This compound features a threonine (Thr) residue whose N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and its side-chain hydroxyl group is ester-linked to an isoleucine (Ile) residue whose N-terminus is, in turn, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comsigmaaldrich.com

This unique arrangement makes it particularly valuable for introducing a Thr-Ile sequence into a peptide chain, especially in segments that are known to be difficult to synthesize due to steric hindrance or aggregation. rsc.org Its application is prominent in both academic research and the pharmaceutical industry for the development of therapeutic peptides and other complex biomolecules. chemimpex.com The use of such pre-formed dipeptide units can streamline the synthesis process, potentially leading to higher yields and purity of the final peptide product. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 944283-27-6 |

| Molecular Formula | C₃₀H₃₈N₂O₈ |

| Molecular Weight | 554.64 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | ≤ -10 °C |

This data is compiled from multiple sources. chemimpex.comsigmaaldrich.com

The Role of Orthogonal Protecting Groups in Complex Biomolecule Construction

The strategic elegance of this compound lies in its use of orthogonal protecting groups. fiveable.me Orthogonal protection is a fundamental concept in multi-step synthesis that employs multiple protecting groups, each of which can be removed under a distinct set of chemical conditions without affecting the others. fiveable.me This allows for the selective deprotection of specific functional groups at different stages of the synthesis. fiveable.me

In this compound, the Boc and Fmoc groups exemplify this principle perfectly:

The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgamericanpeptidesociety.org

The Fmoc group is base-labile and is readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). masterorganicchemistry.com

This orthogonality is crucial in SPPS. biosynth.com For instance, in a synthesis utilizing Fmoc-based strategy, the Fmoc group on the isoleucine of this compound can be removed to allow for the coupling of the next amino acid in the sequence, while the Boc group on the threonine remains intact. masterorganicchemistry.com Conversely, in a Boc-based strategy, the Boc group could be removed to extend the peptide chain from the threonine, leaving the Fmoc-protected isoleucine side chain untouched for later modification. organic-chemistry.org This precise control is indispensable for the synthesis of branched peptides, cyclic peptides, and other complex peptide architectures. fiveable.me

Historical Development and Evolution of Specialized Amino Acid Building Blocks

The journey to sophisticated building blocks like this compound is a reflection of the evolution of peptide chemistry itself. Early peptide synthesis was fraught with challenges, including low yields and side reactions. The introduction of the Boc group for N-terminal protection by R.B. Merrifield in his pioneering work on SPPS was a landmark achievement. fiveable.me This was followed by the development of the Fmoc group, which offered milder deprotection conditions, expanding the repertoire of peptide chemists. americanpeptidesociety.orgmasterorganicchemistry.com

Initially, peptide synthesis relied on single amino acid derivatives with protected N-termini and, where necessary, protected side chains. bachem.com However, the synthesis of certain "difficult" sequences, prone to aggregation or incomplete reactions, remained a significant hurdle. rsc.org This spurred the development of more advanced building blocks, including protected dipeptides and tripeptides. google.com These larger units can help to overcome synthetic challenges and improve the efficiency of peptide assembly. google.com

The creation of specialized derivatives like this compound, which not only provides a dipeptide unit but also incorporates orthogonal protection for potential side-chain modifications, represents a high point in this evolutionary trajectory. rsc.org These advanced reagents empower chemists to construct increasingly complex and novel peptide-based molecules for a wide array of applications, from fundamental biological research to the development of new therapeutics. chemimpex.comgrace.com The ongoing exploration of novel protecting groups and specialized amino acid analogues continues to push the boundaries of what is possible in the field of peptide synthesis. grace.comroyalsocietypublishing.org

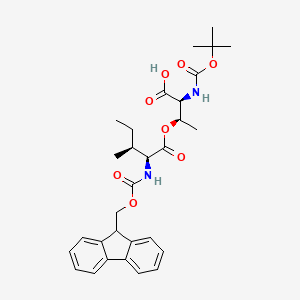

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXQNNYVNXVLDP-MSFWWKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116061 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944283-27-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Boc Thr Ile Fmoc Oh

Divergent and Convergent Synthetic Routes to Boc-Thr(Ile-Fmoc)-OH Precursors

The synthesis of pseudopeptides like this compound can be approached through either divergent or convergent strategies. A divergent synthesis would involve building the molecule from a central core, adding successive building blocks. escholarship.org However, for a defined dipeptide mimetic such as this, a convergent approach is generally more efficient. rsc.org This strategy involves the synthesis of the constituent protected amino acid fragments, Boc-Thr-OH and Fmoc-Ile-OH, which are then coupled together in a key esterification step.

Regioselective Protection Strategies for Threonine and Isoleucine Residues

The successful synthesis of this compound relies on the precise and regioselective protection of the functional groups of threonine and isoleucine. The bifunctional nature of amino acids, possessing both an amino and a carboxylic acid group, requires the use of protecting groups to prevent unwanted side reactions, such as self-polymerization, and to direct the reaction to the desired site. altabioscience.com

For the threonine residue, the N-terminus is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This is a standard protecting group in peptide synthesis, readily introduced and stable under the conditions required for subsequent coupling reactions. iris-biotech.de The side-chain hydroxyl group of threonine remains unprotected to allow for the subsequent esterification with isoleucine.

For the isoleucine residue, the N-terminus is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The use of Fmoc protection for the isoleucine component provides orthogonality with the Boc-protected threonine, a crucial aspect for its application in stepwise peptide synthesis. iris-biotech.dealtabioscience.com The carboxylic acid of Fmoc-Ile-OH is activated for the subsequent esterification reaction.

The selection of these orthogonal protecting groups is fundamental. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Fmoc group is cleaved under mild basic conditions (e.g., with piperidine (B6355638) in DMF), allowing for selective deprotection at different stages of a larger peptide synthesis. iris-biotech.dealtabioscience.com

Formation of the Peptide Bond and Side-Chain Derivatization

The key transformation in the synthesis of this compound is not the formation of a traditional amide (peptide) bond, but rather an ester linkage between the side-chain hydroxyl group of Boc-Thr-OH and the carboxylic acid of Fmoc-Ile-OH. This side-chain derivatization results in a pseudopeptide or dipeptide mimetic.

The formation of this ester bond is often the most challenging step due to the steric hindrance around the secondary hydroxyl group of threonine and the β-branched side chain of isoleucine. This steric congestion can significantly slow down the reaction rate and lead to low yields if the coupling conditions are not carefully optimized. The reaction is essentially a Steglich-type esterification, where a coupling agent is used to activate the carboxylic acid of Fmoc-Ile-OH, making it susceptible to nucleophilic attack by the hydroxyl group of Boc-Thr-OH.

Optimization of Reaction Conditions and Reagent Selection

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of coupling reagents, additives, solvents, and temperature.

Coupling Reagents and Additives in this compound Synthesis

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance inherent in the esterification of Boc-Thr-OH with Fmoc-Ile-OH. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used in esterification reactions. When used in conjunction with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), they facilitate the formation of the ester bond.

However, for particularly challenging couplings involving sterically hindered amino acids, more potent activating agents are often required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective. These reagents can generate more reactive activated species, leading to improved reaction rates and yields.

Additives are often used to suppress side reactions and enhance the efficiency of the coupling. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) can be used with carbodiimides to minimize racemization, although this is less of a concern in ester formation compared to peptide bond formation.

| Coupling Reagent | Additive | Typical Conditions | Advantages/Disadvantages |

| DCC/DIC | DMAP | CH₂Cl₂, 0°C to RT | Cost-effective; formation of insoluble urea (B33335) byproduct (DCC). |

| HATU | DIPEA | DMF, RT | High efficiency for hindered couplings; more expensive. |

| PyBOP | DIPEA | DMF or CH₂Cl₂, RT | Good for hindered couplings; lower risk of guanidinylation than HATU. |

This table is a representation of common coupling systems and their general characteristics in peptide and ester synthesis.

Solvent Effects and Temperature Control in High-Yield Preparations

The choice of solvent can significantly influence the outcome of the synthesis. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently employed. DMF is often favored for its excellent solvating properties for the protected amino acids and coupling reagents. However, the choice of solvent can also affect the rate of side reactions.

Temperature control is another crucial parameter. While many coupling reactions are performed at room temperature, for sterically hindered esterifications, elevated temperatures may be necessary to drive the reaction to completion. Conversely, starting the reaction at a lower temperature (e.g., 0°C) and slowly warming to room temperature can help to control the reaction and minimize potential side reactions. The optimal temperature profile must be determined empirically for this specific transformation.

| Solvent | Typical Temperature | Key Considerations |

| Dichloromethane (DCM) | 0°C to Room Temp | Good for solubility of starting materials; less polar than DMF. |

| N,N-Dimethylformamide (DMF) | Room Temp to 50°C | Excellent solvating power; may require higher temperatures for hindered couplings. |

| Acetonitrile (B52724) (ACN) | Room Temp | Can be a good alternative to DMF, potentially reducing side reactions. |

This table provides a general overview of solvent and temperature effects in peptide synthesis.

Purification and Isolation Techniques for Research-Grade this compound

After the coupling reaction, the crude product will contain the desired pseudopeptide, unreacted starting materials, the coupling agent byproducts, and any side products. Obtaining research-grade this compound necessitates a robust purification strategy.

A typical workup procedure involves an aqueous wash to remove water-soluble impurities. The crude product, dissolved in an organic solvent like ethyl acetate (B1210297), is washed successively with a mild acid (e.g., dilute HCl) to remove any basic residues like DIPEA, followed by a mild base (e.g., dilute NaHCO₃) to remove unreacted Boc-Thr-OH and acidic additives like HOBt, and finally with brine.

The primary method for purifying the crude product is flash column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the components. The polarity of this compound will determine the optimal solvent system for effective separation.

For achieving very high purity, recrystallization can be employed as a final purification step. A suitable solvent system, typically a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane), is used to induce crystallization of the pure product. The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry and NMR spectroscopy.

| Purification Technique | Description | Typical Solvents |

| Aqueous Workup | Liquid-liquid extraction to remove water-soluble impurities and reagents. | Ethyl Acetate, Dilute HCl, Dilute NaHCO₃, Brine |

| Flash Chromatography | Separation based on polarity using a silica gel stationary phase. | Hexane/Ethyl Acetate gradient |

| Recrystallization | Final purification step to obtain a crystalline solid of high purity. | Ethyl Acetate/Hexane or similar solvent mixtures |

This table outlines common purification techniques for protected amino acid derivatives.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of protected amino acids and peptides, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are two of the most powerful and commonly used methods in this context.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a high-resolution technique capable of separating complex mixtures and isolating highly pure compounds. For protected dipeptides like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, a non-polar stationary phase, commonly C8 or C18 silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol (B129727). google.com The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column.

The elution of the target compound is typically achieved using a gradient, where the concentration of the organic solvent is gradually increased. This allows for the effective separation of the desired product from more polar and less polar impurities. google.com An acidic modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free carboxyl groups. rsc.org

Table 1: Representative Preparative RP-HPLC Conditions for Protected Dipeptides

| Parameter | Condition |

| Column | C18 Silica, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-80% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 220 nm and 280 nm |

Flash Chromatography:

Flash chromatography is a rapid and efficient purification technique that utilizes a lower pressure than HPLC and larger particle size stationary phase, making it suitable for purifying larger quantities of material. biotage.com For protected dipeptides, reversed-phase flash chromatography can be a valuable tool for initial purification to remove major impurities before a final polishing step by preparative HPLC, if necessary. researchgate.net Similar to HPLC, C18-functionalized silica is a common stationary phase, and gradients of acetonitrile in water are employed as the mobile phase. biotage.com The choice of mobile phase modifiers can be critical; for instance, modulating the pH can significantly improve the separation of closely related peptide species. biotage.com

Table 2: Typical Flash Chromatography Conditions for Protected Peptides

| Parameter | Condition |

| Stationary Phase | C18-functionalized Silica Gel |

| Mobile Phase | Gradient of Methanol or Acetonitrile in Water |

| Elution | Step or linear gradient |

| Detection | UV-Vis |

Recrystallization and Co-crystallization Strategies for Enhanced Purity

While many protected amino acid derivatives exist as oils or amorphous solids, obtaining a crystalline product is highly desirable as it generally correlates with higher purity. researchgate.net

Recrystallization:

Recrystallization is a powerful purification technique for solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor. For Boc-protected amino acids and their derivatives, which can be oily, inducing crystallization can be challenging. researchgate.net A common strategy is to dissolve the oily product in a minimal amount of a good solvent and then add a poor solvent (an anti-solvent) until turbidity is observed, followed by cooling or allowing slow evaporation to promote crystal growth. researchgate.net Another approach involves triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. researchgate.netgoogle.com The use of seed crystals can also be instrumental in initiating crystallization. google.com

Table 3: Common Recrystallization Solvent Systems for Boc-Amino Acid Derivatives

| Solvent System | Comments |

| Ethyl acetate/Hexane | A widely used system where the compound is dissolved in ethyl acetate and hexane is added as the anti-solvent. |

| Diethyl ether | Can be used to triturate oily products to induce solidification. researchgate.net |

| Dichloromethane/Pentane | Similar to the ethyl acetate/hexane system, offering a different polarity range. |

Co-crystallization:

Sustainability Considerations in the Synthesis of this compound

The pharmaceutical and chemical industries are increasingly focusing on green chemistry to minimize their environmental impact. The synthesis of peptide building blocks, which often involves multiple steps and extensive use of solvents and reagents, is an area where sustainable practices can have a significant positive effect. nih.gov

The principles of green chemistry are highly relevant to the synthesis of this compound. Key considerations include the use of greener solvents, improving reaction efficiency to reduce waste, and utilizing renewable resources. Solvents constitute a major portion of the waste generated in peptide synthesis, with solvents like dimethylformamide (DMF) and dichloromethane (DCM) being of particular concern due to their toxicity. nih.gov Research is actively exploring more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. acs.org

The application of these principles to the synthesis of this compound involves a critical evaluation of each step, from the choice of protecting groups and coupling reagents to the final purification methods, with the goal of minimizing waste and environmental impact.

Advanced Spectroscopic and Analytical Characterization of Boc Thr Ile Fmoc Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Boc-Thr(Ile-Fmoc)-OH, offering precise information about its atomic arrangement in solution.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy provides critical data on the chemical environment of hydrogen atoms within the molecule. In a typical analysis using a 400 MHz spectrometer with deuterated methanol (B129727) (MeOD-d4) as the solvent, the aromatic protons of the Fmoc group are observed in the downfield region. scienceopen.com Specifically, two protons appear as a doublet at approximately 7.75 ppm (J = 7.5 Hz), and two others present as a triplet at around 7.64 ppm (J = 6.5 Hz). scienceopen.com Further downfield, two protons are seen as a triplet at 7.37 ppm (J = 7.3 Hz), and another two as a double triplet at 7.29 ppm (J = 1.2, 7.4 and 7.5 Hz), all characteristic of the fluorenyl ring system. scienceopen.com

The protons associated with the amino acid backbone and side chains resonate at higher fields. For instance, the two protons of the CH2 group in the Fmoc moiety show a doublet at 4.31 ppm (J = 6.6 Hz), while the adjacent CH proton gives a triplet at 4.18 ppm (J = 6.9 Hz). scienceopen.com A double doublet at 4.12 ppm (dd, 1H, 4.8 and 8.2 Hz) is also observed. scienceopen.com The tert-butyl (tBu) protons of the Boc protecting group are characteristically found as a singlet at approximately 1.40 and 1.38 ppm. scienceopen.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (Fmoc) | 7.75 | d | 7.5 |

| Aromatic (Fmoc) | 7.64 | t | 6.5 |

| Aromatic (Fmoc) | 7.37 | t | 7.3 |

| Aromatic (Fmoc) | 7.29 | dt | 1.2, 7.4, 7.5 |

| CH2 (Fmoc) | 4.31 | d | 6.6 |

| CH (Fmoc) | 4.18 | t | 6.9 |

| CH | 4.12 | dd | 4.8, 8.2 |

| tBu (Boc) | 1.40, 1.38 | s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Backbone and Side-Chain Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. In a 100 MHz ¹³C NMR spectrum in MeOD-d4, the carbonyl carbons of the peptide bond and protecting groups are found at the lowest field. scienceopen.com The ester carbonyl carbon appears around 176.9 ppm, while the urethane (B1682113) carbonyl of the Boc group is observed at approximately 158.7 ppm. scienceopen.com

The aromatic carbons of the Fmoc group resonate in the range of 121.0 to 145.5 ppm. scienceopen.com Specifically, the quaternary carbons (Cq) of the Fmoc group are located at 145.5, 145.3, and 142.7 ppm, while the CH carbons of the Fmoc ring are found at 128.9, 128.3, 126.4, and 121.0 ppm. scienceopen.com The quaternary carbon of the tert-butyl group (Cq tBu) gives a signal at 80.4 ppm. scienceopen.com The alpha-carbons of the amino acid residues and other aliphatic carbons appear at higher fields. scienceopen.combhu.ac.in

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 176.9 |

| C=O (Boc) | 158.7 |

| Cq (Fmoc) | 145.5, 145.3, 142.7 |

| CH (Fmoc) | 128.9, 128.3, 126.4, 121.0 |

| Cq (tBu) | 80.4 |

| CH2 | 68.1 |

| CH | 55.7, 52.4 |

| CH (Fmoc) | 48.5 |

| CH2 | 45.5 |

| CH2 | 30.6, 28.8 |

| CH3 (tBu, Boc) | 28.9 |

| CH | 24.5 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the threonine and isoleucine residues. beilstein-journals.org For instance, the correlation between the alpha-proton and beta-proton of each amino acid residue can be clearly identified.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. beilstein-journals.org This is crucial for linking different fragments of the molecule, such as connecting the amino acid residues to the protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional conformation of the peptide derivative in solution. researchgate.net

Mass Spectrometry Approaches for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of this compound and for investigating its fragmentation patterns, which can confirm the sequence and structure of the peptide.

Electrospray Ionization (ESI) Mass Spectrometry and High-Resolution ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules like peptides. rsc.org In ESI-MS, this compound is typically observed as a protonated molecular ion [M+H]⁺. High-Resolution ESI-MS (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.org The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) conditions can yield characteristic b- and y-type fragment ions, which arise from cleavage of the peptide amide bonds. nih.gov This fragmentation pattern helps to confirm the amino acid sequence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique commonly used for peptide analysis. In MALDI-TOF, the sample is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle ionization of the analyte. This method is particularly useful for obtaining the molecular weight of the intact peptide with high sensitivity. sigmaaldrich.com Similar to ESI-MS, MALDI-TOF can be coupled with post-source decay (PSD) analysis to induce fragmentation and obtain sequence information. nih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of protected peptides like this compound. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides definitive evidence for the compound's sequence and the integrity of its protecting groups.

In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. The fragmentation is expected to be dominated by cleavages at the most labile bonds. Key predicted fragment ions are detailed in Table 1. A prominent fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group. nih.gov The cleavage of the ester bond between the threonine and isoleucine residues would also be a major fragmentation pathway. The presence of the Boc group would lead to its characteristic loss as isobutylene (B52900) (56 Da). The observation of immonium ions for isoleucine would further confirm its presence. In negative-ion mode, a unique rearrangement has been observed for N-terminally protected amino acids, which can lead to the elimination of the Fmoc-moiety.

Table 1: Predicted Key Fragment Ions for this compound in Positive-Ion MS/MS

| m/z (Predicted) | Fragment Identity | Structural Information Provided |

| 555.28 | [M+H]⁺ | Molecular weight confirmation |

| 499.26 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 455.23 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 333.16 | [Fmoc-Ile]⁺ | Confirmation of the Fmoc-isoleucine moiety |

| 222.09 | [Fmoc-CH₂]⁺ | Characteristic fragment of the Fmoc group |

| 179.08 | [Fluorenyl]⁺ | Core structure of the Fmoc group |

| 86.09 | [Ile immonium ion]⁺ | Presence of isoleucine |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into its conformational state.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display a complex pattern of absorption bands, each corresponding to the vibrational modes of its constituent functional groups. The spectrum would be a composite of the characteristic absorptions for the Boc group, the Fmoc group, the threonine and isoleucine side chains, the carboxylic acid, and the ester linkage. A study on Boc-protected amino acids showed characteristic bands for the urethane C=O and the C(CH₃)₃ group. nih.gov The interpretation of these bands, as summarized in Table 2, confirms the presence of all key structural motifs. spiedigitallibrary.org

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3300 | N-H stretching | Amide (Boc and Fmoc carbamates) |

| 3300-2500 | O-H stretching | Carboxylic acid |

| ~2960 | C-H stretching | Aliphatic (isoleucine and threonine side chains, Boc group) |

| ~1740 | C=O stretching | Ester (linkage between Thr and Ile) |

| ~1720 | C=O stretching | Carboxylic acid |

| ~1690 | C=O stretching | Urethane (Boc and Fmoc carbamates) |

| ~1520 | N-H bending | Amide II (Boc and Fmoc carbamates) |

| ~1450, 1365 | C-H bending | -C(CH₃)₃ (Boc group) |

| ~1250, 1160 | C-O stretching | Urethane and ester groups |

| ~760, 740 | C-H bending | Aromatic (Fmoc group) |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar functional groups and the skeletal framework of the molecule. The Raman spectrum of this compound would be characterized by strong signals from the aromatic fluorenyl moiety of the Fmoc group. rsc.orgresearchgate.net The presence of the Boc group and the amino acid side chains would also contribute to the spectrum. Predicted key Raman shifts are presented in Table 3.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3070 | C-H stretching | Aromatic (Fmoc group) |

| ~2940 | C-H stretching | Aliphatic (isoleucine, threonine, Boc) |

| ~1610 | C=C stretching | Aromatic ring (Fmoc group) |

| ~1450 | CH₂ scissoring | Aliphatic side chains |

| ~1340 | C-H bending | Aliphatic side chains |

| ~1140 | C-N stretching | Carbamate groups |

| ~780 | Ring breathing | Fluorenyl group (Fmoc) |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly HPLC, are fundamental for assessing the chemical and stereoisomeric purity of this compound.

Analytical High-Performance Liquid Chromatography (HPLC) Method Validation

A validated analytical HPLC method is essential for determining the purity of this compound and for monitoring its use in peptide synthesis. A typical method would employ a reversed-phase column with a gradient elution.

Table 4: Representative Analytical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) and 214 nm (for peptide backbone) |

| Column Temperature | 40 °C mdpi.com |

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is suitable for its intended purpose. google.com

Chiral HPLC for Stereoisomeric Purity Analysis

Due to the presence of two chiral centers in both threonine and isoleucine, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral HPLC is the method of choice for separating these stereoisomers and thus determining the enantiomeric purity of the desired L-threonine and L-isoleucine containing compound. This can be achieved either by using a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a standard achiral column. researchgate.netnih.gov The use of polysaccharide-based CSPs has been shown to be effective for the separation of Fmoc- and Boc-protected amino acids. rsc.org

Table 5: Representative Chiral HPLC Method Parameters for Stereoisomeric Purity Analysis

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based, such as CHIRALPAK® IC) rsc.org |

| Mobile Phase | Isocratic mixture of Hexane (B92381)/Isopropanol with a small amount of TFA |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

This method would be validated for its ability to separate the desired (L,L) isomer from all other potential diastereomers, namely (D-Thr, L-Ile), (L-Thr, D-Ile), (D-Thr, D-Ile), and the allo-isomers of threonine and isoleucine. oup.comresearchgate.net

Elemental Composition Analysis and Thermogravimetric Analysis (TGA)

The characterization of this compound, a key intermediate in peptide synthesis, relies on a suite of analytical techniques to confirm its identity, purity, and thermal stability. Among these, elemental composition analysis and thermogravimetric analysis (TGA) provide fundamental data regarding its stoichiometric makeup and thermal degradation profile.

Elemental Composition Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It measures the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C₃₀H₃₈N₂O₈. sigmaaldrich.comchemimpex.com For a compound to be considered pure, the experimental values should align closely with the theoretical values, typically within a margin of ±0.4%.

The theoretical elemental composition of this compound is derived from its molecular formula and atomic weights of its constituent elements. With a molecular weight of 554.64 g/mol , the calculated percentages are detailed below. chemimpex.com While specific experimental data from a certificate of analysis for this exact compound is not always publicly disseminated, quality control procedures by commercial suppliers ensure that batches meet these theoretical specifications. sigmaaldrich.comomizzur.com

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₃₀H₃₈N₂O₈ and a molecular weight of 554.64 g/mol . chemimpex.com

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 30 | 360.33 | 64.97% |

| Hydrogen | H | 1.008 | 38 | 38.304 | 6.91% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 5.05% |

| Oxygen | O | 15.999 | 8 | 127.992 | 23.08% |

| Total | 554.64 | 100.00% |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. While a specific TGA thermogram for this compound is not publicly available, its thermal degradation profile can be predicted based on the known behaviors of its constituent protecting groups—the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group—and the dipeptide core. researchgate.netresearchgate.net The analysis reveals a multi-stage decomposition process.

The initial phase of weight loss, typically occurring below 120°C, is generally attributed to the evaporation of residual moisture or solvents trapped within the solid matrix. The primary decomposition events involve the sequential or overlapping cleavage of the two protecting groups. Studies on various Fmoc-protected dipeptides indicate that the thermal decomposition of the Fmoc group occurs in a temperature range of approximately 181°C to 200°C. dergipark.org.tr Other research demonstrates that the thermal cleavage of the Fmoc group can proceed under base-free conditions at temperatures as low as 120°C. researchgate.net

The Boc group is also thermally labile, with its decomposition generally initiated at temperatures around 150°C, leading to the release of isobutylene and carbon dioxide. researchgate.netacsgcipr.org This deprotection can extend to approximately 240°C to achieve completion. acs.org Following the removal of the protecting groups, the remaining Thr-Ile dipeptide structure undergoes further degradation at higher temperatures, with peptide backbones typically decomposing above 230°C. The complex nature of this compound suggests that its TGA curve would likely show significant, overlapping weight loss stages between 150°C and 250°C, corresponding to the fragmentation of both protecting groups, followed by the decomposition of the core amino acid structure.

Table 2: Predicted Thermal Decomposition Stages for this compound This table represents an expected degradation profile based on published data for related structures.

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Event | Predicted Weight Loss (%) |

| 1 | < 120°C | Loss of residual solvent/moisture | Minor |

| 2 | 120°C - 240°C | Cleavage of Fmoc and Boc protecting groups | ~58% (Combined mass of Fmoc and Boc groups) |

| 3 | > 240°C | Decomposition of the Thr-Ile dipeptide backbone | Remaining mass |

Strategic Applications of Boc Thr Ile Fmoc Oh in Complex Peptide Synthesis and Chemical Biology

Integration of Boc-Thr(Ile-Fmoc)-OH into Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound serves as a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating complex peptide sequences. chemimpex.com The dual protection scheme of this compound offers enhanced stability and facilitates selective deprotection, which is critical for the controlled assembly of amino acid chains. chemimpex.com This strategic design allows for its seamless integration into established SPPS protocols, ultimately contributing to higher yields and purities of the final peptide products. chemimpex.com

Optimization of Coupling Efficiency and Minimization of Side Reactions

The unique structure of this compound is instrumental in optimizing coupling reactions. chemimpex.com The presence of the Boc and Fmoc groups allows for efficient and selective bond formation, a critical factor in the successful synthesis of long and complex peptides. chemimpex.com

However, the use of O-acyl isodipeptides like this compound is not without challenges. A potential side reaction is the rearrangement and subsequent deletion of the Ser/Thr residue. tsinghua.edu.cn This occurs during the activation step and has been observed with various activating agents like DIC/HOBt. tsinghua.edu.cn Studies have shown that upon activation, a significant portion of the isodipeptide can be converted into a mixed anhydride (B1165640), leading to the formation of a des-Ser/Thr impurity. tsinghua.edu.cn This side reaction appears to be independent of the steric hindrance of the amino acids involved. tsinghua.edu.cn

To mitigate such side reactions, careful optimization of coupling conditions is necessary. The choice of coupling reagents and reaction parameters plays a significant role in minimizing unwanted transformations. For instance, the use of PyAOP has been shown to be effective in certain contexts. ub.edu

Strategies for Incorporating Sterically Hindered and Modified Amino Acid Residues

The synthesis of peptides containing sterically hindered amino acids presents a significant challenge due to slow coupling kinetics. google.com Boc-protected amino acid derivatives, including those of threonine, are often employed to overcome these hurdles. nih.gov The use of specialized coupling reagents can further enhance the efficiency of incorporating such residues. nih.gov

The isopeptide method, which utilizes building blocks like Boc-Thr(Fmoc-Val)-OH, is a powerful strategy for incorporating sterically hindered residues. rsc.org This approach involves the synthesis of an isodipeptide in solution to avoid epimerization, which can be a significant issue in solid-phase synthesis. rsc.org For example, a 21% D-Val formation was observed during the solid-phase synthesis of Boc-Thr(Fmoc-Val), while solution-phase synthesis completely avoided this side reaction. rsc.org

Role in the Synthesis of Difficult Sequences and Aggregation-Prone Peptides

"Difficult sequences," often characterized by hydrophobicity and a tendency to aggregate, pose a major obstacle in SPPS. nih.govluxembourg-bio.com On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity. luxembourg-bio.com Boc-based SPPS is often considered superior to the Fmoc-based strategy for synthesizing these challenging peptides. nih.gov

The isopeptide method, employing units like Boc-Thr(Fmoc-Val)-OH, is particularly effective in disrupting the interchain hydrogen bonding that leads to aggregation. rsc.orgnih.gov By introducing a temporary ester linkage in the peptide backbone, the conformation of the growing chain is altered, preventing the formation of secondary structures that cause aggregation. rsc.orgactivotec.com This strategy has been successfully applied to the synthesis of aggregation-prone peptides, leading to significant improvements in yield and purity. rsc.orgekb.eg For instance, the synthesis of the 8QSer peptide showed a dramatic increase in HPLC yield from a negligible amount to 73% when the isopeptide method with Boc-Thr(Fmoc-Val)-OH was used. rsc.org

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for large-scale production and the synthesis of peptide fragments for condensation. google.comresearchgate.net this compound and similar derivatives are also utilized in these approaches. rsc.org

In fragment condensation, pre-synthesized peptide segments are coupled together in solution. This strategy can be more efficient for producing very long peptides. The use of isodipeptides like Boc-Ser/Thr(Fmoc-Xaa)-OH can be advantageous in preparing these fragments, as they can help to improve solubility and prevent aggregation of the peptide segments in solution. activotec.com Furthermore, peptides containing a C-terminal pseudoproline, a related structure, can be coupled without the risk of epimerization. activotec.com

Development of Peptidomimetics and Conformationally Constrained Peptide Structures

Peptidomimetics and conformationally constrained peptides are designed to have improved stability, bioavailability, and receptor-binding affinity compared to their linear counterparts. chempep.com The incorporation of D-amino acids and other non-natural building blocks is a common strategy to achieve these properties. chempep.com

The introduction of constraints, such as those provided by sterically demanding residues or cyclic structures, can lock the peptide into a bioactive conformation. nih.gov While direct search results for the use of this compound in this specific context are limited, the principles of incorporating sterically hindered residues and its utility in synthesizing complex sequences are highly relevant. The isopeptide strategy, for example, temporarily alters the peptide backbone, which can be seen as a transient conformational constraint. rsc.orgnih.gov Furthermore, the ability to introduce specific amino acids at defined positions is fundamental to designing peptides with desired secondary structures. chempep.com

As a Chiral Building Block in Asymmetric Synthesis Beyond Peptidic Scaffolds

While the primary and well-documented application of this compound lies in the realm of solid-phase peptide synthesis (SPPS), the inherent chirality of its constituent amino acids, threonine and isoleucine, presents significant potential for its use as a chiral building block in asymmetric synthesis targeting non-peptidic structures. chemimpex.commerckmillipore.com The "chiral pool" approach in organic synthesis is a powerful strategy for creating complex, optically active molecules by starting with readily available, enantiomerically pure substances like amino acids. mdpi.com Threonine is a particularly valuable member of this pool because it contains two stereocenters, offering a rich scaffold for stereocontrolled transformations. mdpi.com

The core principle involves leveraging the fixed stereochemistry of the threonine and isoleucine residues within the this compound framework to direct the formation of new stereocenters in a separate, non-peptidic molecule. Although direct, documented examples of this compound being used as a cleavable chiral auxiliary for non-peptidic targets are not prevalent in readily available literature, the strategy is well-established for simpler, related derivatives of threonine and other amino acids. rsc.orgrenyi.hu

In such a hypothetical application, the threonine portion of the molecule would act as the chiral auxiliary. Its side-chain hydroxyl group could be esterified or etherified to a prochiral substrate. The bulky and conformationally rigid protecting groups (Boc and Fmoc) and the appended isoleucine residue would create a sterically defined environment. chempep.com This chiral environment would then control the facial selectivity of a subsequent reaction, such as an alkylation or an aldol (B89426) condensation, on the attached substrate. researchgate.netacs.org After the key stereocenter-forming reaction is complete, the ester or ether linkage would be cleaved, releasing the newly synthesized, enantiomerically enriched non-peptidic molecule and the threonine-based auxiliary.

Research into related systems demonstrates the viability of this approach. For instance, threonine derivatives have been successfully employed in dynamic kinetic resolutions and as chiral starting materials for the synthesis of complex natural products and their analogs. mdpi.comrsc.org For example, D-threonine has been used as the starting material for the total synthesis of protected legionaminic acid. mdpi.com Similarly, chiral auxiliaries derived from other amino acids, like serine, are used in diastereoselective alkylation reactions to produce novel α-alkyl α-amino acids. nih.gov The principles governing these transformations, particularly the control of stereochemistry through sterically demanding protecting groups and inherent chirality, are directly applicable to how this compound could function in a similar capacity. researchgate.net

The table below outlines potential asymmetric reactions where threonine derivatives, analogous to the core of this compound, serve as effective chiral controllers, highlighting the stereoselectivity achieved.

| Reaction Type | Chiral Auxiliary/Starting Material | Substrate/Electrophile | Resulting Structure Type | Reported Stereoselectivity | Reference |

| Aldol Condensation | N-Acyl Oxazolidinone (from amino acids) | Aldehydes | β-Hydroxy Carbonyls | >98% enantioselection | researchgate.net |

| Reformatsky Reaction | L-Cysteine-derived Aldehyde | (R)-α-chloroacetyl-2-oxazolidinone | β-Hydroxy Amide | >98% diastereomeric excess | beilstein-journals.org |

| Alkylation | Chiral Nickel(II) Complex (from Proline) | Iodomethyl diisopropylphosphite | β-Phosphono α-amino acid | Single diastereoisomer (99% ee) | scispace.com |

| Mannich Reaction | Tricycloiminolactone | N-Boc Imines | β-Aryl-α,β-diaminopropanoic acids | High diastereoselectivity | acs.org |

| Reduction | N-Boc-Protected Keto Ester | Boron/Aluminum Hydrides | syn/anti-δ-Amino-γ-hydroxy esters | >95:5 anti/syn ratio | acs.orgnih.gov |

Ultimately, while this compound is optimized for its role in peptide assembly, its structural components embody the necessary features for a chiral building block in broader synthetic applications. chemimpex.com Its use in non-peptidic asymmetric synthesis represents an underexplored but potentially valuable extension of its chemical utility, grounded in the well-established principles of chiral pool synthesis and auxiliary-controlled reactions. mdpi.comrenyi.hu

Mechanistic and Kinetic Investigations of Reactions Involving Boc Thr Ile Fmoc Oh

Elucidation of Peptide Bond Formation Mechanisms with Boc-Thr(Ile-Fmoc)-OH

The formation of a peptide bond is a condensation reaction that joins the carboxyl group of one amino acid with the amino group of another. mdpi.com Due to the low reactivity of a free carboxylic acid, the carboxyl group of the incoming amino acid derivative—in this case, the C-terminal isoleucine of this compound—must first be activated. mdpi.comembrapa.br This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species, such as an active ester, that is susceptible to nucleophilic attack by the free amino group of the growing peptide chain. mdpi.combachem.com The general mechanism involves the activation of the carboxyl moiety, followed by the nucleophilic attack from the amine component to form a tetrahedral intermediate, which then collapses to form the stable amide bond. embrapa.brbachem.com

While this process is generally efficient, the use of O-acyl isodipeptide building blocks like this compound can introduce alternative reaction pathways. Research has identified a significant side reaction leading to the formation of a des-Threonine impurity. tsinghua.edu.cn This process is proposed to occur upon activation of the C-terminal carboxyl group. Instead of undergoing the desired intermolecular coupling, the activated intermediate can undergo an intramolecular elimination reaction. tsinghua.edu.cn Studies involving similar compounds such as Boc-Thr(Fmoc-Gly)-OH and Boc-Thr(Fmoc-Ile)-OH have demonstrated that upon activation with reagents like DIC/HOBt, the molecule can be nearly quantitatively converted to a mixed anhydride (B1165640) composed of the C-terminal amino acid (Fmoc-Ile-OH) and Boc-protected dehydrobutyrine (Boc-ΔAbu-OH). tsinghua.edu.cn This intermediate then readily reacts with the amine component, resulting in the incorporation of the isoleucine residue but with the deletion of the threonine residue from the final peptide sequence. tsinghua.edu.cn

The choice of coupling reagent and conditions is therefore critical. Reagents are selected to maximize the rate of the desired peptide bond formation while minimizing the rate of this competing elimination side reaction and others, such as racemization. bachem.com

Orthogonal Protecting Group Deprotection Kinetics and Selectivity Studies

The strategic utility of this compound lies in its orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group protecting the N-terminus of threonine, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group of the side-chain-linked isoleucine. chemimpex.comiris-biotech.de This orthogonality allows for the selective removal of one group without affecting the other, a cornerstone of modern peptide synthesis. thieme-connect.de

Fmoc Group Deprotection: The Fmoc group is typically removed under basic conditions, most commonly using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comuniversiteitleiden.nl The mechanism is a base-induced β-elimination (E1cB), where the base abstracts the acidic proton on the fluorenyl ring's C9 position. mdpi.comembrapa.br This is the rate-determining step, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the excess amine base. mdpi.com

Kinetic studies have quantified the rate of this deprotection. For instance, when Fmoc-Val-OH is attached to a resin, Fmoc removal with 20% piperidine in DMF is 99.99% complete in 9 minutes. scielo.org.mx Reducing the piperidine concentration to 5% increases the required deprotection time to over 10 minutes. scielo.org.mx Alternative bases such as 4-methylpiperidine (B120128) have been shown to be efficient replacements for piperidine, with kinetic studies indicating that it can provide similar deprotection efficacy and final peptide yields without some of the toxicity concerns associated with piperidine. scielo.org.mx For enhanced selectivity, especially with sensitive sequences, milder deprotection reagents have been explored. One such method employs sodium azide (B81097) (NaN₃) in DMF at elevated temperatures (e.g., 50 °C), which can effectively remove the Fmoc group while being orthogonal to many other protecting groups. researchgate.net

Boc Group Deprotection: The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions. iris-biotech.de The standard procedure involves treatment with strong acids such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions from the resulting tert-butyl cation. universiteitleiden.nlnih.gov

The table below summarizes the conditions for the selective deprotection of the orthogonal groups present on this compound.

| Protecting Group | Deprotection Reagent | Solvent | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | DMF | 20% (v/v), Room Temp, 2x10 min | Stable to acid (TFA), Boc group remains intact. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | 4-Methylpiperidine | DMF | 20% (v/v), Room Temp, 2x10 min | Stable to acid (TFA), offers a less toxic alternative to piperidine. scielo.org.mx |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Sodium Azide (NaN₃) | DMF | 5 equiv., 50 °C, 3 h | Mild, non-basic conditions; orthogonal to acid-labile groups. researchgate.net |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | DCM or neat | 50-95% TFA, Room Temp, 1-2 h | Stable to base (piperidine), Fmoc group would be removed if not already. |

Stereochemical Integrity during Coupling and Deprotection Processes

Maintaining the stereochemical integrity of all chiral centers—the α- and β-carbons of threonine and the α- and β-carbons of isoleucine—is paramount during both coupling and deprotection steps. thieme-connect.de The loss of chiral purity, known as racemization or epimerization, can occur, leading to diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final peptide.

The primary mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs after the activation of the carboxyl group; the backbone Nα-protecting group can influence the rate of this undesirable cyclization. mdpi.com Fortunately, urethane-based protecting groups like Boc and Fmoc are known to significantly suppress oxazolone (B7731731) formation and thus preserve stereochemical integrity upon activation. bachem.com However, the choice of coupling reagent and the presence of excess base can still influence the level of epimerization. mdpi.combachem.com For instance, using strong bases like N-methylmorpholine (NMM) in conjunction with certain activating agents can increase the risk of racemization, particularly for sterically hindered or sensitive amino acids. mdpi.com

During the base-mediated Fmoc deprotection cycle, epimerization is generally low for most amino acids. mdpi.com However, care must be taken as prolonged exposure to base or the use of stronger, non-nucleophilic bases like DBU can increase the risk of α-carbon proton abstraction and subsequent epimerization, although this is not typically a significant issue under standard conditions. mdpi.com The stereocenters within the this compound structure are considered robust under standard Fmoc-SPPS conditions, provided that optimized coupling and deprotection protocols are employed.

Influence of Solvent and Temperature on Reaction Rates and Yields

The choice of solvent and the reaction temperature are critical parameters that significantly affect reaction rates, reagent solubility, resin swelling, and ultimately, the yield and purity of the synthesized peptide. acs.orgtandfonline.com

Solvent Effects: In solid-phase peptide synthesis (SPPS), the solvent must effectively solvate the growing peptide chain and swell the polymer support to allow reagents to penetrate the matrix and react efficiently. tandfonline.com Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for protected amino acids and its ability to swell standard polystyrene resins. tandfonline.comscholaris.ca However, due to toxicity concerns, research into "green" alternative solvents has grown. Triethyl phosphate (B84403) (TEP), for example, has been investigated as a viable replacement. tandfonline.com While most Fmoc-amino acids are soluble in TEP, some with bulky side-chain protecting groups show limited solubility. tandfonline.com Furthermore, resin swelling in TEP is generally lower than in DMF, which can impact reaction kinetics. tandfonline.com

Temperature Effects: Temperature influences reaction kinetics, with higher temperatures generally leading to faster reaction rates for both coupling and deprotection. This can be advantageous for overcoming difficult couplings involving sterically hindered amino acids or for disrupting peptide chain aggregation on the resin. tandfonline.com However, elevated temperatures can also accelerate side reactions, including racemization and the degradation of protecting groups. scholaris.ca For example, performing Fmoc deprotection at elevated temperatures can significantly shorten the required reaction time. universiteitleiden.nl The synthesis of challenging sequences has been shown to improve in purity when the reaction temperature is moderately increased from room temperature to 40-45°C. tandfonline.com

The following table, based on data for a model Fmoc-resin, illustrates how solvent and temperature can affect the efficiency of the Fmoc deprotection step, a key reaction involving the this compound building block after it has been coupled.

| Solvent | Base | Temperature | Fmoc Removal Conversion (%) | Reference |

|---|---|---|---|---|

| DMF (Dimethylformamide) | 5% 4-MP | 25 °C | >90% | |

| DMF (Dimethylformamide) | 5% 4-MP | 50 °C | >90% | |

| NMP (N-Methyl-2-pyrrolidone) | 5% 4-MP | 25 °C | >90% | |

| NBP (N-Butylpyrrolidinone) | 5% 4-MP | 50 °C | >90% | |

| TEP (Triethyl phosphate) | 20% Piperidine | 40-45 °C | Improved Purity vs RT | tandfonline.com |

Computational and Theoretical Chemistry Studies on Boc Thr Ile Fmoc Oh

Conformational Analysis using Molecular Dynamics and Monte Carlo Simulations

The conformational flexibility of Boc-Thr(Ile-Fmoc)-OH is a critical determinant of its reactivity and its ability to adopt specific secondary structures during peptide elongation. Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary computational techniques used to explore the vast conformational space of such molecules.

Molecular Dynamics (MD) Simulations:

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. For a molecule like this compound, these simulations can reveal the preferred dihedral angles of the backbone and side chains, the dynamics of the protecting groups, and the influence of the solvent environment.

In a typical MD simulation of this compound, the molecule would be placed in a periodic box of explicit solvent molecules (e.g., water or a relevant organic solvent like dimethylformamide, DMF). The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated to a desired temperature and equilibrated. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational states, often on the order of nanoseconds to microseconds.

Analysis of the MD trajectory can provide information on:

Ramachandran Plots: The distribution of the phi (Φ) and psi (Ψ) dihedral angles of the threonine and isoleucine residues, indicating the propensity to adopt conformations such as α-helices, β-sheets, or random coils. Studies on similar peptides have shown that the bulky Boc and Fmoc protecting groups can significantly restrict the accessible regions of the Ramachandran plot. nih.gov

Side-Chain Conformations: The preferred rotameric states of the threonine and isoleucine side chains. For isoleucine, the χ1 and χ2 angles determine the spatial arrangement of the branched alkyl group, which can influence intermolecular interactions.

Intramolecular Hydrogen Bonding: The formation and breaking of transient hydrogen bonds, for instance, between the threonine hydroxyl group and a backbone carbonyl oxygen, which can stabilize certain conformations.

Monte Carlo (MC) Simulations:

MC simulations generate a series of molecular conformations by making random changes to the coordinates of the atoms. Each new conformation is either accepted or rejected based on a probability criterion that depends on the change in energy. This method is particularly useful for overcoming energy barriers and exploring a wider range of the conformational space than might be accessible in a short MD simulation.

For this compound, MC simulations could be employed to:

Identify low-energy conformers that might represent the most stable structures in solution.

Explore the conformational preferences of the ester linkage between threonine and isoleucine.

A hypothetical table summarizing the kind of data that could be obtained from a conformational analysis of this compound is presented below.

| Dihedral Angle | Predominant Range (degrees) in Polar Solvent | Predominant Range (degrees) in Non-Polar Solvent |

| Thr (Φ) | -150 to -60 | -160 to -70 |

| Thr (Ψ) | +120 to +170 | +130 to +180 |

| Ile (Φ) | -140 to -70 | -150 to -80 |

| Ile (Ψ) | +110 to +160 | +120 to +170 |

This table is illustrative and based on general findings for protected dipeptides. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of molecules, which governs their reactivity. acs.orgacs.org For this compound, DFT calculations can be used to understand various aspects of its chemical behavior.

Key Applications of DFT for this compound:

Geometry Optimization: DFT can be used to find the minimum energy structure of the molecule in the gas phase or with an implicit solvent model. This provides a detailed picture of bond lengths, bond angles, and dihedral angles.

Charge Distribution: Calculation of atomic charges (e.g., using Natural Bond Orbital analysis) can reveal the most electron-rich and electron-poor sites in the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons of the Boc, Fmoc, and ester groups are expected to be electrophilic.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Reaction Mechanisms: DFT can be used to model the transition states of chemical reactions, such as the deprotection of the Fmoc group by a base or the activation of the carboxylic acid for peptide coupling. acs.org This allows for the calculation of activation energies and the elucidation of detailed reaction pathways. For example, a DFT study could model the approach of a piperidine (B6355638) molecule to the fluorenyl ring of the Fmoc group to understand the initial steps of deprotection. wikipedia.org

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Comparing these predicted spectra with experimental data can help to confirm the structure and conformation of the molecule.

A hypothetical data table summarizing key electronic properties of this compound that could be obtained from DFT calculations is shown below.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 4.2 Debye |

| NBO Charge on Boc Carbonyl Carbon | +0.55 e |

| NBO Charge on Fmoc Carbonyl Carbon | +0.58 e |

This table presents hypothetical values for illustrative purposes. Actual values would be dependent on the level of theory and basis set used in the calculation.

In Silico Modeling of Peptide Elongation and Protecting Group Interactions

The primary use of this compound is as a building block in peptide synthesis. In silico modeling can simulate the process of peptide elongation, providing valuable insights into the reaction mechanisms and the role of the protecting groups. researchgate.net

Modeling Peptide Bond Formation:

Computational models can be used to study the key steps in coupling the next amino acid to the N-terminus of the isoleucine residue (after Fmoc deprotection). This typically involves:

Activation of the incoming amino acid: Modeling the reaction of the carboxylic acid of the next Fmoc-protected amino acid with a coupling agent (e.g., a carbodiimide) to form a reactive intermediate.

Nucleophilic attack: Simulating the attack of the free amine of the isoleucine residue on the activated carbonyl carbon of the incoming amino acid.

Formation of the tetrahedral intermediate: Characterizing the geometry and stability of the high-energy intermediate formed during the coupling reaction.

Product formation: Modeling the collapse of the tetrahedral intermediate to form the new peptide bond and release the coupling agent byproducts.

These simulations can help to understand factors that influence coupling efficiency, such as steric hindrance from the side chains and the protecting groups.

Investigating Protecting Group Interactions:

The Boc and Fmoc protecting groups are not merely passive spectators in the peptide synthesis process. In silico modeling can reveal how these groups interact with the peptide chain and with each other. rsc.org

Steric Hindrance: The bulky tert-butyl group of the Boc protecting group and the large, planar Fmoc group can sterically hinder the approach of reagents and other amino acid residues. Molecular modeling can quantify this steric clash.

Non-covalent Interactions: The aromatic fluorenyl ring of the Fmoc group can participate in π-π stacking interactions with other aromatic side chains or with the solid support resin in solid-phase peptide synthesis (SPPS). These interactions can influence the local conformation of the growing peptide chain and potentially lead to aggregation.

Influence on Solubility: The hydrophobic nature of the Boc and Fmoc groups can affect the solubility of the protected peptide in different solvents. Computational models can be used to calculate solvation free energies to predict solubility trends.

Rational Design of Modified Amino Acid Derivatives Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the rational design of novel amino acid derivatives with tailored properties. mdpi.comupc.edu Computational methods can guide the design process by predicting how chemical modifications will affect the structure, reactivity, and biological activity of the resulting molecules.

Strategies for Rational Design:

Introducing Non-natural Side Chains: The isoleucine side chain could be computationally modified to include different functional groups (e.g., fluorination, isotopic labeling, or the introduction of photo-crosslinkers). beilstein-journals.org Quantum chemical calculations could then be used to predict how these modifications alter the electronic properties and reactivity of the molecule.

Modifying the Ester Linkage: The ester bond between threonine and isoleucine is a key feature of this building block. Computational modeling could be used to explore the replacement of this ester with more stable linkages, such as an ether or a thioether, to create pseudopeptide building blocks. MD simulations could then assess the conformational impact of these modifications.

Designing Peptidomimetics: By understanding the preferred conformation of the Thr-Ile dipeptide unit from conformational analysis, it is possible to design small molecule scaffolds that mimic this conformation. upc.edu These peptidomimetics could have improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.

Predicting Binding Affinities: If the target of a peptide containing the Thr-Ile motif is known, computational docking and free energy calculations can be used to predict the binding affinity of modified derivatives. This allows for the in silico screening of a large number of potential modifications to identify the most promising candidates for synthesis and experimental testing.

A hypothetical workflow for the rational design of a modified derivative is presented in the table below.

| Step | Computational Method | Objective |

| 1. Baseline Analysis | MD Simulations & DFT of this compound | Characterize the conformational and electronic properties of the parent molecule. |

| 2. In Silico Modification | Molecular Editing | Introduce a desired chemical modification (e.g., replace a C-H bond with a C-F bond on the isoleucine side chain). |

| 3. Conformational Analysis | MD Simulations | Assess the impact of the modification on the conformational preferences of the dipeptide. |

| 4. Reactivity Prediction | DFT Calculations | Predict changes in reactivity, such as the acidity of nearby protons or the susceptibility to nucleophilic attack. |

| 5. (If applicable) Binding Prediction | Molecular Docking & Free Energy Calculations | Predict the binding affinity of the modified peptide to a target protein. |

This iterative cycle of computational design and prediction can significantly accelerate the discovery of new amino acid derivatives with improved or novel properties for applications in peptide chemistry and drug discovery.

Innovation, Challenges, and Future Directions in Boc Thr Ile Fmoc Oh Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of complex amino acid building blocks like Boc-Thr(Ile-Fmoc)-OH is a focal point of innovation in organic chemistry, driven by the increasing demand for selective, efficient, and environmentally friendly processes. ukri.org Traditional methods for creating polypeptides can be complex and time-consuming, involving laborious purification of precursors like N-carboxyanhydride (NCA). illinois.edu However, recent advancements are streamlining these processes.

One promising area is the use of biocatalysis, which offers an efficient pathway to a wide array of multifunctional and optically pure amino acids and their derivatives. symeres.com Biocatalytic methods, such as the enzymatic resolution of amino acid amide precursors, can produce densely functionalized amino acids and provide access to both L- and D-amino acids with high optical purity. symeres.com Another innovative approach mimics the function of ribozymes in biological cells, allowing for the rapid construction of amino acid chains while simultaneously removing impurities, thus eliminating the need for highly purified NCA precursors. illinois.edu

Researchers are also exploring new chemical reactions to improve efficiency. ukri.org For instance, methods for oxidizing alkenes are being developed to provide ideal building blocks for amino acid synthesis. ukri.org These advancements aim to create shorter and more efficient synthetic sequences for complex molecules. ukri.org

Integration with Automated and High-Throughput Peptide Synthesis Platforms

The unique structure of this compound, featuring both Boc and Fmoc protecting groups, makes it well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of automated peptide production. chemimpex.comiris-biotech.de This dual protection scheme allows for selective deprotection and efficient coupling reactions, which is critical for synthesizing complex peptide sequences. chemimpex.comnih.gov

Modern automated peptide synthesizers have significantly increased the throughput and efficiency of producing short peptides and can be adapted for more complex structures. biosynth.com These systems allow for the simultaneous synthesis of multiple peptides, drastically reducing production times compared to manual methods. biosynth.com High-throughput platforms can synthesize up to 100,000 peptides per day, utilizing both natural and non-natural amino acids as building blocks. efficient-robotics.com